Cas no 2171700-49-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid
- 2171700-49-3
- EN300-1540374
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- Inchi: 1S/C26H30N2O6/c1-15(2)13-22(24(29)27-21-11-12-33-23(21)25(30)31)28-26(32)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-23H,11-14H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: FJCOXSHDXCEHTN-UHFFFAOYSA-N
- SMILES: O1CCC(C1C(=O)O)NC(C(CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 114Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1540374-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1540374-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 50mg |
$768.0 | 2023-09-26 | ||
| Enamine | EN300-1540374-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]oxolane-2-carboxylic acid |
2171700-49-3 | 100mg |
$804.0 | 2023-09-26 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid
3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2171700-49-3, known as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and an oxolane ring. The Fmoc group is particularly notable for its role in peptide synthesis, where it serves as a protecting group for amino acids.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc group. This is achieved through the reaction of 9-fluorenone with methanol in the presence of an acid catalyst, followed by carbonylation to form the Fmoc derivative. The subsequent steps involve the incorporation of the pentanamide and oxolane moieties, which are critical for the compound's functionality and stability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules, reducing production costs and improving yields.
One of the most promising applications of this compound lies in its potential use as a building block for advanced materials. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which can be tailored for specific applications such as drug delivery systems or sensors. The Fmoc group's hydrophobic nature contributes to the stability of these SAMs, while the pentanamide moiety provides sites for functionalization with other molecules.
Recent studies have also highlighted the compound's role in bioconjugation chemistry. Its ability to react with primary amines under mild conditions makes it an ideal candidate for modifying proteins or peptides without disrupting their native structure. This property has been exploited in the development of novel biotherapeutics and imaging agents.
In addition to its chemical applications, this compound has shown potential in catalysis. The oxolane ring can act as a chiral auxiliary, enabling asymmetric induction in various reactions. This has led to its use in enantioselective syntheses of pharmaceutical intermediates and natural product analogs.
Looking ahead, ongoing research is focused on optimizing the compound's properties for specific applications. For instance, efforts are being made to enhance its biocompatibility for medical uses while maintaining its structural integrity. Furthermore, computational modeling techniques are being employed to predict its behavior in different environments, aiding in the design of more efficient derivatives.
In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-2-carboxylic acid represents a versatile platform for advancing chemical research and technology. Its unique structure and functional groups make it a valuable tool in diverse fields ranging from materials science to biotechnology.
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